molecular formula C11H22ClNS B1447676 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823912-45-3

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1447676
M. Wt: 235.82 g/mol
InChI Key: DEGHBTCLDRSKFV-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is similar in structure . It’s used in laboratory chemicals and for the synthesis of other substances .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is provided in some sources . It has a molecular weight of 212.29 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate” include a density of 1.1±0.1 g/cm3, boiling point of 295.4±15.0 °C at 760 mmHg, and a molar refractivity of 57.5±0.3 cm3 .

Scientific Research Applications

  • Pharmaceutical Research

    • The 2-Azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
    • This core has been applied as a key synthetic intermediate in several total syntheses .
    • The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
    • These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .
  • Organic Chemistry

    • The major product 2-aza-bicyclo[3.2.1]octane 80, was obtained via 6-endo-type reaction, in 9:1 ratio, and the minor 2-azabicyclo[3.3.0]octane 81, obtained via 5-endo-type .
    • N-hydroxy acetylation and treatment with SmI2 resulted in the cleavage of N–O bond, followed by amide methylation to give compound 82 .
  • Biomass Valorization

    • Researchers are exploring the valorization of biomass-derived compounds through photochemical transformations . The 2-Azabicyclo[3.2.1]octane system could potentially be used in these transformations .
    • This research is being conducted at the Research Institute for Medicines of the University of Lisbon (iMed.ULisboa) .
  • Palladium-Catalyzed Reactions

    • Palladium-catalyzed reactions of aziridines are being studied . The 2-Azabicyclo[3.2.1]octane system might be used in these reactions .
  • Synthesis of Biologically Active Compounds

    • The commercially available monoterpene carvone has been efficiently converted into the tricyclo [3.2.1.0 2.7 ]octane and bicyclo [3.2.1]octane systems characteristic of some biologically active compounds .
    • The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction .
  • Drug Discovery

    • 2-Azabicyclo [3.2.1]octanes are nitrogen containing heterocycles with significant potential in the field of drug discovery

properties

IUPAC Name

3-tert-butylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS.ClH/c1-11(2,3)13-10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGHBTCLDRSKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

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